1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to an oxolan-3-yloxy group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for cyclopropane synthesis is the reaction of alkenes with carbenes, such as dichlorocarbene, which can be generated in situ from chloroform and potassium hydroxide . The oxolan-3-yloxy group can be introduced through nucleophilic substitution reactions, while the carbaldehyde group can be added via formylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods may vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxolan-3-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-methanol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclopropane ring, due to its strained nature, can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclopropanecarbaldehyde: Similar structure but lacks the oxolan-3-yloxy group.
Oxolan-3-ylmethyl derivatives: Compounds with the oxolan-3-yloxy group attached to different functional groups.
Uniqueness: 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring, oxolan-3-yloxy group, and carbaldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H14O3 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(oxolan-3-yloxymethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-6-9(2-3-9)7-12-8-1-4-11-5-8/h6,8H,1-5,7H2 |
InChI Key |
JHZJTQAUCAGSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCC2(CC2)C=O |
Origin of Product |
United States |
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